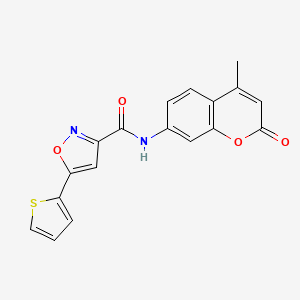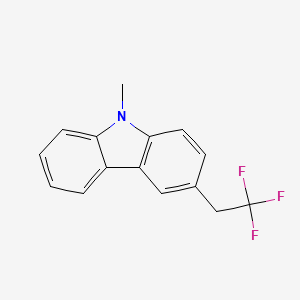![molecular formula C20H19NO5 B4650492 2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4650492.png)
2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one
Descripción general
Descripción
2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one is a compound that has gained attention in scientific research due to its potential therapeutic benefits. It belongs to the class of flavonoids and is commonly referred to as FPEC. In
Mecanismo De Acción
The mechanism of action of FPEC is still being investigated. However, studies have shown that it exerts its effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. FPEC also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
FPEC has been shown to have various biochemical and physiological effects. It has antioxidant properties by scavenging free radicals and reducing oxidative stress. FPEC also reduces the production of pro-inflammatory cytokines and inhibits the activity of enzymes involved in inflammation. Additionally, FPEC has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FPEC is that it is a natural compound and has low toxicity. It is also easily synthesized and purified. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and administration route for FPEC.
Direcciones Futuras
There are several future directions for the study of FPEC. One direction is to investigate its potential therapeutic benefits in other diseases such as cardiovascular disease and diabetes. Another direction is to study the pharmacokinetics and pharmacodynamics of FPEC in vivo. Additionally, more studies are needed to determine the optimal dosage and administration route for FPEC. Finally, the development of FPEC analogs with improved solubility and bioavailability could lead to the development of more effective therapeutics.
Conclusion:
In conclusion, FPEC is a compound with potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves modulating various signaling pathways and inhibiting enzymes involved in inflammation. FPEC has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of FPEC, which could lead to the development of more effective therapeutics.
Aplicaciones Científicas De Investigación
FPEC has been studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that FPEC has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, FPEC has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(furan-2-yl)-6-(2-oxo-2-piperidin-1-ylethoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-16-12-19(18-5-4-10-24-18)26-17-7-6-14(11-15(16)17)25-13-20(23)21-8-2-1-3-9-21/h4-7,10-12H,1-3,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDWFBQXYFBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-6-(2-oxo-2-piperidin-1-ylethoxy)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4650422.png)
![methyl {5-[4-(2-anilino-2-oxoethoxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4650424.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4650427.png)
![2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4650430.png)
![2-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4650433.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4650438.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4650444.png)
![methyl [5-(2,4-dichlorobenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4650449.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-isopropylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4650456.png)
![3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one](/img/structure/B4650466.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4650471.png)

![2-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4650480.png)
